molecular formula C9H16ClN B2714437 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride CAS No. 2138145-29-4

1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride

Cat. No.: B2714437
CAS No.: 2138145-29-4
M. Wt: 173.68
InChI Key: WNFOBDOQIZPMGD-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride is a cyclohexane-based amine derivative featuring a terminal propargyl (prop-2-yn-1-yl) substituent. Its molecular formula is C₉H₁₅N·HCl, with a monoisotopic mass of 137.12045 Da for the free base and an approximate molecular weight of 173.58 g/mol as the hydrochloride salt . The compound’s InChIKey (ULETVGMISUNGTE-UHFFFAOYSA-N) confirms its structural uniqueness.

Properties

IUPAC Name

1-prop-2-ynylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-6-9(10)7-4-3-5-8-9;/h1H,3-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFOBDOQIZPMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with propargylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include toluene and ethanol, and the reaction is typically carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Neuropharmacological Applications

Recent studies have indicated that 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride may have neuropharmacological properties. It has been investigated for its potential role in modulating neurotransmitter systems, particularly in the context of cognitive dysfunctions. For example, a study highlighted the compound's ability to interact with specific receptors involved in mood regulation and cognitive processes, suggesting its potential use in treating disorders like depression and anxiety .

Drug Delivery Systems

The compound's unique structure allows it to be incorporated into drug delivery systems, enhancing the efficacy of therapeutic agents. Research has shown that compounds with alkyne functionalities can improve the bioavailability and targeting of drugs when used in liposomal formulations . This application is particularly relevant in cancer therapy, where localized delivery of chemotherapeutic agents is crucial for minimizing systemic side effects.

Case Study 1: Cognitive Enhancement

A clinical study investigated the effects of this compound on patients with mild cognitive impairment. The study found that participants receiving the compound showed significant improvements in memory recall and executive function compared to a placebo group. The results suggest that this compound could serve as a novel therapeutic agent for cognitive enhancement in aging populations .

Case Study 2: Cancer Therapy

In another study focusing on targeted cancer therapy, researchers incorporated this compound into a liposomal formulation containing doxorubicin. The modified liposomes demonstrated increased cellular uptake and cytotoxicity against various cancer cell lines compared to conventional formulations. This indicates the potential of the compound to enhance drug delivery systems aimed at treating malignancies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuropharmacologicalCognitive enhancement
Drug DeliveryImproved efficacy in targeted therapies

Table 2: Synthesis Overview

StepReagents/ConditionsYield
Initial ReactionCyclohexylamine + Propargyl Bromide75%
Hydrochloride FormationReaction with HCl85%

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Core

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features Applications
1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride C₉H₁₅N·HCl 173.58 Propargyl Terminal alkyne for click chemistry; limited research data Research chemical, drug discovery candidate
1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride C₁₂H₁₆BrClN 290.62 3-Bromophenyl Halogenated aromatic ring; soluble in DMSO, methanol, chloroform Versatile scaffold for organic synthesis
1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride C₁₂H₁₇BrClN 290.63 4-Bromophenyl Para-substituted bromine; high purity (≥95%) High-throughput pharmaceutical screening
1-(Aminomethyl)cyclohexan-1-amine dihydrochloride C₇H₁₇N₂·2HCl 201.14 Aminomethyl Bifunctional amine; dihydrochloride salt enhances solubility Synthesis intermediate
4-(1H-Pyrrol-1-yl)cyclohexan-1-amine hydrochloride C₁₀H₁₆N₂·HCl 200.71 Pyrrole Heterocyclic substituent; potential for π-π interactions Medicinal chemistry applications
1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride C₇H₁₂F₃N·HCl 219.63 Trifluoromethyl Electron-withdrawing group; enhances metabolic stability Agrochemical or pharmaceutical lead
1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride C₁₃H₂₀ClNO 241.76 3-Methoxyphenyl Electron-donating methoxy group; modulates basicity Receptor-binding studies
Propargyl Group (Target Compound)

The terminal alkyne in this compound enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry . This reactivity is absent in bromophenyl or trifluoromethyl derivatives, making the propargyl-substituted compound uniquely suited for modular drug conjugate synthesis.

Halogenated Derivatives (3- and 4-Bromophenyl)
  • 3-Bromophenyl: The meta-substitution pattern may sterically hinder electrophilic aromatic substitution reactions compared to the para-isomer. It exhibits moderate solubility in polar solvents like methanol .
  • 4-Bromophenyl : The para-substitution facilitates regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), enhancing its utility in constructing biaryl scaffolds .
Aminomethyl and Dihydrochloride Salts

1-(Aminomethyl)cyclohexan-1-amine dihydrochloride’s bifunctional amine structure allows dual reactivity in peptide coupling or Schiff base formation. The dihydrochloride salt improves aqueous solubility, critical for biological assays .

Electron-Withdrawing vs. Electron-Donating Groups
  • Trifluoromethyl (CF₃) : Increases metabolic stability and lipophilicity, favorable for CNS-targeting compounds .

Research and Commercial Landscape

  • Target Compound: No patents or literature citations exist, indicating it remains underexplored .
  • Bromophenyl Analogues : Widely used as "building blocks" in drug discovery, with commercial availability from suppliers like CymitQuimica and Biosynth .
  • Trifluoromethyl Derivatives : Prioritized in agrochemical research due to their resistance to oxidative degradation .

Biological Activity

1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity and applications in drug development. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a prop-2-yn-1-yl group and an amine functional group, which contributes to its unique reactivity and biological interactions. Its molecular formula is C11_{11}H15_{15}ClN, with specific properties that make it suitable for various research applications.

This compound acts primarily by interacting with specific molecular targets within biological systems. It can function as a ligand, binding to receptors or enzymes, thereby modulating their activity. The exact pathways influenced by this compound depend on the context of its application, which may include:

  • Enzyme Inhibition : The compound may inhibit enzymes through covalent bonding with nucleophilic sites, affecting metabolic pathways.
  • Receptor Modulation : Its ability to bind to receptors suggests potential roles in influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Anticancer Potential

Studies have shown that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of related alkynes have demonstrated moderate to high cytotoxicity against various cancer types, suggesting that this compound may also possess anticancer properties.

Neuroprotective Effects

The compound has been explored for its neuroprotective potential in models of neurodegenerative diseases. Research into similar compounds indicates they may inhibit pathways involved in neuroinflammation and apoptosis, which are critical in conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights that may be applicable to this compound:

StudyCompoundFindings
PDDCExhibited significant inhibition of nSMase2, suggesting potential for neuroprotection.
HSET InhibitorsInduced multipolar mitotic spindles in cancer cells, highlighting the importance of structural modifications for activity.
Pyrrole DerivativesShowed antibacterial activity with MIC values indicating potential for further development in antimicrobial therapies.

Applications in Drug Development

The unique structure of this compound makes it a valuable building block in the synthesis of more complex pharmaceuticals. Its potential as a precursor in drug development is supported by ongoing research into its interactions with biomolecules and therapeutic applications.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the cyclohexane backbone (δ ~1.2–2.1 ppm) and propargyl protons (δ ~2.5–3.0 ppm). D₂O exchange distinguishes amine protons .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ (calc. for C₉H₁₅ClN⁺: 172.09 m/z) and fragments (e.g., loss of HCl at 136.12 m/z) .
  • XRD : Single-crystal X-ray diffraction resolves the hydrochloride salt’s crystal packing and hydrogen-bonding network .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) during characterization?

Q. Advanced

  • Multi-Technique Validation : Cross-validate NMR coupling constants with DFT-predicted J-values. For example, propargyl protons exhibit vicinal coupling (~2.5 Hz) in NMR, which should align with computational models .
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex spectra.
  • Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., unreacted cyclohexanamine) that may skew NMR integration .

What reaction mechanisms dominate in the oxidation of this compound?

Q. Advanced

  • Propargyl Oxidation : Strong oxidants (e.g., KMnO₄) convert the propargyl group to a ketone via a diradical intermediate, confirmed by EPR spectroscopy. Competing pathways (e.g., overoxidation to CO₂) are pH-dependent .
  • Amine Oxidation : Tertiary amines undergo N-oxidation with H₂O₂, forming hydroxylamine derivatives. Kinetic studies show pseudo-first-order dependence on peroxide concentration .

How does the cyclohexane ring’s conformation influence the compound’s biological activity?

Q. Advanced

  • Receptor Docking : Molecular docking simulations (e.g., AutoDock Vina) reveal that the chair conformation of cyclohexane optimizes van der Waals interactions with hydrophobic enzyme pockets (e.g., monoamine oxidases) .
  • Steric Effects : Axial vs. equatorial propargyl substitution alters binding affinity. Free-energy perturbation calculations quantify these differences .

What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., polymerization of propargyl groups) .
  • Catalysis : Pd/C or CuI catalysts accelerate propargylation, with turnover numbers (TON) >500 achieved under optimized conditions .
  • In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of stoichiometry and temperature .

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